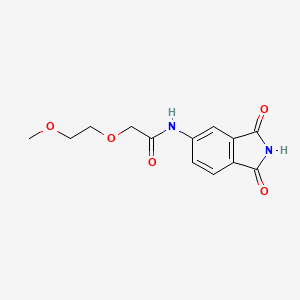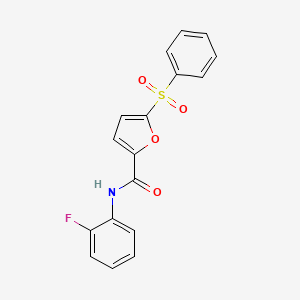
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X is not fully understood, but it is believed to exert its pharmacological effects through the modulation of various signaling pathways. Studies have shown that this compound X can inhibit the activity of various enzymes and transcription factors involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
This compound X has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cancer cell proliferation, anti-inflammatory and anti-fibrotic effects, and modulation of various signaling pathways. Additionally, this compound X has been shown to possess good pharmacokinetic properties, including high bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X is its versatility, as it can be easily synthesized and modified to suit specific experimental needs. Additionally, this compound X has been shown to possess good pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one of the limitations of this compound X is its relatively limited availability, which can make it difficult to conduct large-scale studies.
Direcciones Futuras
There are many potential future directions for the study of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X. One area of interest is the development of more potent and selective analogs of this compound X for use as anticancer agents. Additionally, there is potential for the use of this compound X in the development of new materials and organic synthesis strategies. Further studies are also needed to fully understand the mechanism of action of this compound X and its potential applications in various fields.
In conclusion, this compound X is a novel chemical compound that has shown promising results in various fields, including medicinal chemistry, material science, and organic synthesis. Its versatility, good pharmacokinetic properties, and potential applications make it an interesting compound for further study.
Métodos De Síntesis
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X can be synthesized through a multi-step process involving the reaction of 5-nitrophthalic acid with ethylene glycol to form 5-(2-hydroxyethoxy)-1,3-dioxo-2,3-dihydro-1H-isoindole-2-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-(2-methoxyethoxy)ethylamine to yield this compound X.
Aplicaciones Científicas De Investigación
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound X has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells. Additionally, this compound X has been shown to possess anti-inflammatory and anti-fibrotic properties, making it a potential candidate for the treatment of various inflammatory and fibrotic diseases.
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-(2-methoxyethoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-19-4-5-20-7-11(16)14-8-2-3-9-10(6-8)13(18)15-12(9)17/h2-3,6H,4-5,7H2,1H3,(H,14,16)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKMAYZSEAKHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5122790.png)
![2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid](/img/structure/B5122795.png)
![methyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5122801.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5122808.png)
![ethyl 2-(5-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5122813.png)
![6-ethyl-3,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5122822.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5122825.png)

![N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5122841.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5122851.png)
![3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5122861.png)
![1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5122866.png)
![N-{2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5122868.png)